molecular formula C13H27NSn B1595466 Tributylstannanecarbonitrile CAS No. 2179-92-2

Tributylstannanecarbonitrile

Cat. No.: B1595466
CAS No.: 2179-92-2
M. Wt: 316.1 g/mol
InChI Key: GMYAQHAKWKXYHG-UHFFFAOYSA-N
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Description

Tributylstannanecarbonitrile is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a carbonitrile group

Biochemical Analysis

Biochemical Properties

Tributylstannanecarbonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with nuclear receptors such as the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ). These interactions can alter various metabolic pathways and influence gene expression . The compound’s ability to bind to these receptors makes it a potent endocrine disruptor, affecting hormonal balance and metabolic processes.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, its interaction with RXR and PPARγ can lead to changes in lipid metabolism and energy homeostasis . Additionally, it has been observed to disrupt endocrine functions, leading to adverse effects on reproductive and developmental processes in various organisms .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with nuclear receptors and other biomolecules. By binding to RXR and PPARγ, it can modulate the transcription of target genes involved in metabolic and developmental pathways . This binding can either inhibit or activate specific gene expressions, leading to changes in cellular functions and metabolic processes. The compound’s ability to act as a ligand for these receptors underscores its role as an endocrine disruptor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to sustained alterations in gene expression and metabolic pathways . Additionally, its degradation products may also have biological activity, contributing to its overall impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may cause subtle changes in metabolic pathways and gene expression. At higher doses, it can lead to toxic effects, including endocrine disruption, reproductive toxicity, and developmental abnormalities . These dose-dependent effects highlight the importance of understanding the threshold levels for safe exposure to this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism and energy homeostasis. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s ability to modulate these pathways underscores its potential impact on overall metabolic health and disease states.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for assessing its biological activity and potential toxicity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tributylstannanecarbonitrile can be synthesized through the reaction of tributylstannyl lithium with cyanogen bromide. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Bu3SnLi+BrCNBu3SnCN+LiBr\text{Bu}_3\text{SnLi} + \text{BrCN} \rightarrow \text{Bu}_3\text{SnCN} + \text{LiBr} Bu3​SnLi+BrCN→Bu3​SnCN+LiBr

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions: Tributylstannanecarbonitrile undergoes various types of chemical reactions, including:

    Reduction: It can be reduced to form tributylstannane.

    Substitution: The carbonitrile group can be substituted with other nucleophiles.

    Hydrolysis: It can be hydrolyzed to form tributylstannyl alcohol.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed:

    Reduction: Tributylstannane

    Substitution: Various substituted stannyl compounds

    Hydrolysis: Tributylstannyl alcohol

Scientific Research Applications

Tributylstannanecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.

    Biology: It has been studied for its potential effects on biological systems, including its role in enzyme inhibition.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of polymers and as a catalyst in various industrial processes.

Comparison with Similar Compounds

    Tributyltin hydride: Similar in structure but lacks the carbonitrile group.

    Tributyltin chloride: Contains a chloride group instead of a carbonitrile group.

    Tributyltin oxide: Contains an oxide group instead of a carbonitrile group.

Uniqueness: Tributylstannanecarbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and potential applications compared to other organotin compounds. Its ability to undergo a variety of chemical reactions makes it a valuable reagent in both research and industrial settings.

Properties

IUPAC Name

tributylstannylformonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.CN.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYAQHAKWKXYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176201
Record name Stannanecarbonitrile, tributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2179-92-2
Record name Tributylstannanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2179-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannanecarbonitrile, tributyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannanecarbonitrile, tributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stannanecarbonitrile, tributyl-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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